molecular formula C10H12N2O3 B8195256 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one

Cat. No.: B8195256
M. Wt: 208.21 g/mol
InChI Key: SNJUSRKFJQTVNV-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one is a complex heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves several synthetic routes. One common method includes the Mannich reaction, which involves the aminomethylation of cyclic ketones. This reaction typically uses primary amines and formaldehyde in the presence of an alcohol solvent such as methanol . Another method involves the use of palladium-catalyzed three-component synthesis, which includes amines, isocyanides, and carbodiimides under specific conditions .

Chemical Reactions Analysis

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one can be compared with other similar compounds such as:

The uniqueness of 3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2’-[1,3]dioxolan]-4-one lies in its specific spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-3,5,7,8-tetrahydroquinazoline]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-7-5-10(14-3-4-15-10)2-1-8(7)11-6-12-9/h6H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJUSRKFJQTVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N=CNC3=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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